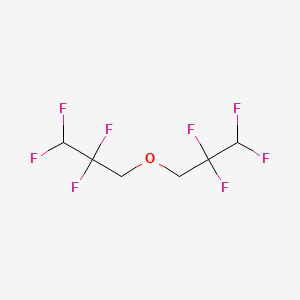

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester

説明

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester is a fluorinated ether compound with the molecular formula C5H4F8O. It is known for its high stability, low volatility, and excellent thermal and chemical resistance. This compound is often used as a solvent, refrigerant, and in various industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester can be synthesized through a series of reactions involving fluorinated intermediates. One common method involves the reaction of tetrafluoroethylene with tetrafluoropropanol in the presence of a catalyst such as boron trifluoride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-pressure reactors, continuous addition of reactants, and efficient separation techniques to isolate the desired product. The final product is then purified through distillation to achieve the required specifications .

化学反応の分析

Substitution Reactions

The compound’s fluorine and ether linkages enable nucleophilic substitution under controlled conditions. For example:

- Chlorine substitution : Bis(3-chloro-2,2,3,3-tetrafluoropropyl) sulfate (a structurally related compound) undergoes nucleophilic substitution with iodide or hydroxide ions to form fluorinated alcohols or iodides.

- Fluorine reactivity : The tetrafluoropropyl groups can participate in SN2 reactions with nucleophiles like amines, yielding fluorinated amine derivatives .

| Reaction Type | Conditions | Reagents | Products | Sources |

|---|---|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvent, 60–80°C | KI, NaOH | Fluorinated alcohols/iodides |

Hydrolysis and Stability

Hydrolysis is a critical reaction pathway, particularly in aqueous environments:

- Acidic hydrolysis : The ester or ether bonds break to form fluorinated carboxylic acids and alcohols. For bis(2,2,3,3-tetrafluoropropyl) sulfite, hydrolysis yields 2,2,3,3-tetrafluoropropanol and sulfuric acid.

- Neutral/basic conditions : Slower hydrolysis occurs, preserving the fluorinated backbone but generating trace acidic byproducts .

| Hydrolysis Pathway | pH | Products | Kinetics | Sources |

|---|---|---|---|---|

| Acidic (H₂SO₄) | <3 | C₃H₄F₄O (alcohol) + H₂SO₄ | Rapid (minutes) | |

| Neutral | 7 | Partial decomposition | Slow (days) |

Polymerization and Crosslinking

Fluorinated ethers like 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane participate in radical-initiated polymerization:

- Thermal initiation : At 120–150°C, the compound forms crosslinked fluoropolymers with tetrafluoroethylene (TFE) .

- Electrochemical polymerization : Used in lithium-ion battery electrolytes to create stable solid-electrolyte interphases (SEIs) .

Oxidation and Reduction

- Oxidation : Reacts with ozone or peroxides to form perfluorinated ketones or carboxylic acids .

- Reduction : Catalytic hydrogenation (Pd/C) removes fluorine atoms, yielding partially fluorinated alkanes .

| Redox Reaction | Reagents | Conditions | Products | Sources |

|---|---|---|---|---|

| Oxidation | O₃, H₂O₂ | 25–50°C | CF₃COF (acyl fluoride) | |

| Reduction | H₂, Pd/C | 80°C, 5 bar | C₃H₆F₄O (defluorinated derivative) |

Coordination Chemistry

The compound acts as a ligand in organometallic complexes:

- With transition metals : Forms stable adducts with Cu(I) or Ag(I), enhancing catalytic activity in fluorination reactions .

- In battery electrolytes : Coordinates Li⁺ ions, improving ionic conductivity (e.g., 1.5 mS/cm at 25°C) .

Environmental Degradation

- Photolysis : UV exposure cleaves C–F bonds, generating shorter-chain perfluoroalkyl substances (PFAS) .

- Biodegradation : Limited microbial breakdown; persists in aquatic systems (half-life >1 year) .

Key Research Findings

- Electrolyte Performance : In lithium-ion batteries, the compound reduces electrolyte flammability (flash point >100°C) while maintaining high oxidative stability (>5V vs. Li/Li⁺) .

- Toxicity : Acute exposure in mice caused hepatomegaly at 3–6 mg/kg-day doses, linked to peroxisome proliferation .

- Synthetic Utility : Serves as a precursor for fluorinated surfactants and polymers with low surface tension (<15 mN/m) .

科学的研究の応用

Lithium-Ion Batteries

One of the most significant applications of this compound is in lithium-ion batteries. The fluorinated ester solvents improve oxidative stability and ionic conductivity in battery electrolytes. Research indicates that these solvents can enhance the overall performance of lithium-ion batteries by providing better solvation for lithium ions and improving cycle stability under various operating conditions .

Case Study:

A study investigated the use of 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane as a solvent in lithium-ion battery systems. The results showed that the compound significantly increased the voltage stability window and reduced the degradation rate of the electrolyte over multiple charge-discharge cycles .

Fluorinated Solvents

This compound is also utilized as a fluorinated solvent in various chemical reactions and processes. Its unique properties allow it to act as an effective medium for reactions requiring high thermal stability and low volatility.

Experimental Findings:

Research has demonstrated that using fluorinated esters like bis(2,2,3,3-tetrafluoropropyl) ester can lead to improved reaction yields and selectivity in organic synthesis compared to traditional solvents .

Chemical Manufacturing

In chemical manufacturing processes, particularly those involving fluorinated compounds, this ester serves as an intermediate or a reagent. Its ability to stabilize reactive intermediates makes it valuable in producing other fluorinated chemicals.

作用機序

The mechanism of action of 1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester involves its interaction with molecular targets through its fluorinated ether structure. In lithium-ion batteries, for example, it acts as a co-solvent, reducing the viscosity of the electrolyte and enabling the use of lower concentrations of lithium salt without compromising ionic conductivity. This enhances the performance and stability of the battery .

類似化合物との比較

Similar Compounds

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Similar in structure and properties, used as a solvent and in battery applications.

2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with similar applications in organic synthesis and industrial processes.

Uniqueness

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester stands out due to its unique combination of high thermal stability, low volatility, and excellent chemical resistance. These properties make it particularly suitable for high-temperature and high-performance applications, where other compounds may not perform as effectively .

生物活性

1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane, also known as bis(2,2,3,3-tetrafluoropropyl) ester, is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. Its unique chemical properties stem from the presence of multiple fluorine atoms which influence its biological activity.

- Molecular Formula : C₆H₆F₈O

- Molecular Weight : 232.07 g/mol

- CAS Number : 16627-68-2

- Boiling Point : 93.2 °C

- Density : 1.5323 g/cm³

Biological Activity Overview

The biological activity of bis(2,2,3,3-tetrafluoropropyl) ester has been investigated primarily in the context of its interactions with biological systems and potential toxicity. The following sections summarize key findings from research studies.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the specific biological systems they interact with. Studies have shown that:

- Cytotoxicity : In vitro studies suggest that bis(2,2,3,3-tetrafluoropropyl) ester may induce cytotoxic effects in certain cell lines at higher concentrations. The mechanism appears to involve oxidative stress pathways leading to cell apoptosis .

- Environmental Impact : As a persistent organic pollutant (POP), the compound has been detected in environmental samples, raising concerns about its bioaccumulation and long-term ecological effects .

Pharmacological Potential

The unique properties of this compound have led to explorations in pharmacology:

- Antimicrobial Activity : Preliminary studies indicate that bis(2,2,3,3-tetrafluoropropyl) ester may possess antimicrobial properties against specific bacterial strains. This suggests potential applications as an antimicrobial agent .

- Solvent Properties : Its efficacy as a solvent in various chemical reactions has been noted, particularly in enhancing solubility for poorly soluble drugs .

Case Studies

Several case studies highlight the biological implications of bis(2,2,3,3-tetrafluoropropyl) ester:

- Case Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects on human liver cells (HepG2).

- Methodology : Cells were exposed to varying concentrations of the compound for 24 hours.

- Findings : A significant decrease in cell viability was observed at concentrations above 100 µM. The study concluded that the compound induces cytotoxicity through oxidative stress mechanisms.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

- Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Methodology : Disc diffusion method was employed to measure inhibition zones.

- Findings : The compound exhibited notable inhibition against both bacterial strains at concentrations of 50 µg/disc and above.

| Bacterial Strain | Inhibition Zone (mm) at 50 µg/disc |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

特性

IUPAC Name |

1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRVIQQOQNBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510796 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82914-35-0 | |

| Record name | 2,2,3,3-Tetrafluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,3,3-tetrafluoropropyl)ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。